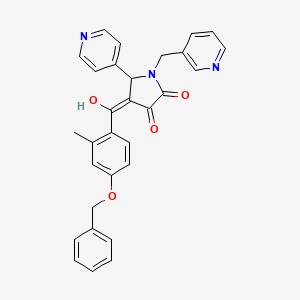

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona es un complejo compuesto orgánico con una estructura única que incluye grupos benciloxi, metilbenzoil, hidroxilo y piridinilo

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona típicamente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación de compuestos intermedios, como derivados benciloxi y piridinilo, seguidos de su acoplamiento en condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen bases, ácidos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

Reducción: El compuesto se puede reducir para modificar los grupos benciloxi o piridinilo.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y varios catalizadores (p. ej., paladio sobre carbono). Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo benciloxi podría producir un derivado de alcohol bencílico.

Aplicaciones Científicas De Investigación

4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se investiga por su potencial actividad biológica, incluida la inhibición enzimática y la unión al receptor.

Medicina: Se explora por su potencial terapéutico en el tratamiento de diversas enfermedades, como el cáncer y las afecciones inflamatorias.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías bioquímicas. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.

Comparación Con Compuestos Similares

Compuestos similares

4-(Piridin-4-il)anilina: Un compuesto con una estructura piridinilo similar, utilizado en síntesis orgánica y como ligando en química de coordinación.

Derivados de 1H-pirrolo[2,3-b]piridina: Compuestos con estructuras pirrolo-piridina similares, investigados por sus actividades biológicas, incluida la inhibición de los receptores del factor de crecimiento de fibroblastos.

Singularidad

4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(piridin-3-ilmetil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona es única debido a su combinación de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.

Actividad Biológica

The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H25N3O4, with a molecular weight of approximately 491.5 g/mol. The structure features multiple functional groups, including:

- A benzyloxy group

- Two pyridine rings

- A pyrrolone moiety

These structural components contribute to its diverse biological activities, particularly in drug design and development.

Biological Activity

Research has highlighted several biological activities associated with this compound and its analogs:

1. Anticancer Activity

Studies indicate that similar compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives with pyridine and pyrrolone structures have shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the pyridine rings enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

3. Enzyme Inhibition

This compound acts as an inhibitor of key enzymes involved in various biological pathways:

- Acetylcholinesterase (AChE) : Compounds structurally related to this molecule have been studied for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting AChE, thereby increasing acetylcholine levels in the brain .

- Butyrylcholinesterase (BuChE) : Similar inhibition mechanisms have been observed for BuChE, further supporting its use in cognitive enhancement therapies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound's multiple aromatic rings allow it to fit into enzyme active sites effectively, blocking substrate access.

- Molecular Docking Studies : Computational studies suggest that the compound forms stable complexes with target enzymes, which is crucial for its inhibitory effects .

Case Studies

Several studies have investigated the biological activities of compounds related to this structure:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolone derivatives similar to our compound. The lead compound exhibited an IC50 value of 12 μM against MCF-7 breast cancer cells, demonstrating significant growth inhibition compared to control groups.

Case Study 2: Neuroprotective Effects

Research on pyridine derivatives indicated that they could enhance cognitive function in animal models by inhibiting AChE and BuChE. One derivative showed an IC50 value of 6 μM for AChE inhibition, suggesting strong potential for Alzheimer's treatment .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Related Compounds | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Pyrrolone Derivative | 12 | Journal of Medicinal Chemistry |

| AChE Inhibition | Pyridine Derivative | 6 | Neurochemistry International |

| Antimicrobial | Benzyloxy Derivative | Varies | Journal of Antimicrobial Agents |

Propiedades

Número CAS |

497942-47-9 |

|---|---|

Fórmula molecular |

C30H25N3O4 |

Peso molecular |

491.5 g/mol |

Nombre IUPAC |

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C30H25N3O4/c1-20-16-24(37-19-21-6-3-2-4-7-21)9-10-25(20)28(34)26-27(23-11-14-31-15-12-23)33(30(36)29(26)35)18-22-8-5-13-32-17-22/h2-17,27,34H,18-19H2,1H3/b28-26+ |

Clave InChI |

HBPRESKSFZPJCL-BYCLXTJYSA-N |

SMILES isomérico |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)/O |

SMILES canónico |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.